1-Methyl-3-phenylpropylamine

Beschreibung

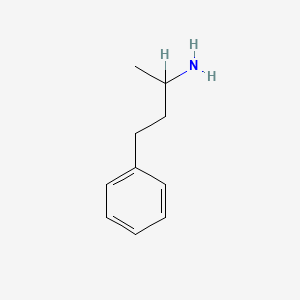

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUIGDEWBNQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73839-93-7 (hydrochloride) | |

| Record name | 3-Amino-1-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60871334 | |

| Record name | 4-Phenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22374-89-6, 22148-77-2 | |

| Record name | 1-Methyl-3-phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22374-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenylpropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methyl-3-phenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLBUTAN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326655W66Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3-phenylpropylamine: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential pharmacological relevance of 1-Methyl-3-phenylpropylamine (B141231). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties and Identification

This compound, also known as 4-phenylbutan-2-amine, is an organic compound classified as a primary amine.[1][2] It exists as a colorless to pale yellow liquid at room temperature and has a characteristic amine-like, fishy odor.[1] This compound is primarily synthetic and not widely reported as a naturally occurring substance.[1] It is a valuable intermediate in the synthesis of more complex molecules, particularly N-substituted derivatives and pharmaceutical compounds targeting the central nervous system.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-phenylbutan-2-amine | [2] |

| Synonyms | 3-Amino-1-phenylbutane, 4-Phenyl-2-butylamine, α-Methylbenzenepropanamine | [2][5][6] |

| CAS Number | 22374-89-6 | [3][7][8] |

| Molecular Formula | C₁₀H₁₅N | [3][7][8][9] |

| Molecular Weight | 149.23 g/mol | [3][7][8][9] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -50 °C | [10] |

| Boiling Point | 228-232 °C | [5][10] |

| Density | 0.922 g/cm³ at 25 °C | [5][9][10] |

| Refractive Index | n20/D 1.514 | [5][10] |

| Water Solubility | 8.5 g/L at 20 °C | [3] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and toluene | [1][4] |

| Flash Point | 97.78 °C (208 °F) | [5] |

| InChI Key | WECUIGDEWBNQJJ-UHFFFAOYSA-N | [3][5] |

Chemical Reactivity and Derivatization

The chemical behavior of this compound is primarily governed by its nucleophilic amine group.[3] This functional group readily participates in a variety of chemical transformations, making the compound a versatile synthetic building block.

-

Acid-Base Reactions : As a basic amine, it reacts with acids to form the corresponding ammonium (B1175870) salts. This property is often utilized in purification and handling.[4]

-

Nucleophilic Alkylation : The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, reacting with electrophiles such as alkyl halides to form secondary or tertiary amines. For instance, its reaction with methyl iodide would yield N-methyl-1-methyl-3-phenylpropylamine.[3][4]

-

Acylation : It can react with acylating agents like acid chlorides or anhydrides to form amides.

Experimental Protocols

Synthesis

Several methods have been established for the synthesis of this compound. A common laboratory-scale and industrial approach is the reductive amination of a ketone.

Protocol: Reductive Amination of 1-Phenylpropan-3-one

-

Reaction Setup : In a suitable reaction vessel, dissolve 1-phenylpropan-3-one and methylamine (B109427) in a solvent such as methanol (B129727) or ethanol.

-

Formation of Imine : The ketone and amine react to form an intermediate imine. This reaction is often facilitated by a mild acidic catalyst.

-

Reduction : A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), is introduced to the mixture.[1] This agent selectively reduces the imine to the desired amine, this compound.

-

Workup and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic byproducts. The crude product is purified by distillation or column chromatography to yield the final product.[1]

Optical Resolution

This compound is a chiral molecule, and the separation of its enantiomers is crucial for its use in pharmaceuticals, such as in the synthesis of the antihypertensive agent Dilevalol.[3][11] Optical resolution is a common method to separate the racemic mixture.

Protocol: Optical Resolution using a Chiral Resolving Agent

-

Salt Formation : A racemic mixture of this compound is dissolved in a suitable solvent. An enantiomerically pure chiral resolving agent, such as D-(-)-mandelic acid or N-benzoylphenylglycine, is added to the solution.[3] This results in the formation of diastereomeric salts.

-

Selective Precipitation : Due to the different physical properties (e.g., solubility) of the diastereomeric salts, one salt will selectively precipitate out of the solution upon cooling or concentration.

-

Separation : The precipitated salt is separated by filtration.

-

Liberation of the Enantiomer : The separated diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free amine, now as a single, pure enantiomer.

-

Recovery : The resolving agent can often be recovered from the mother liquor for reuse.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22374-89-6 | Benchchem [benchchem.com]

- 4. Buy this compound (EVT-306458) | 22374-89-6 [evitachem.com]

- 5. This compound 98 22374-89-6 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 22374-89-6 | FM157635 [biosynth.com]

- 10. This compound CAS#: 22148-77-2 [m.chemicalbook.com]

- 11. EP0396596A1 - Processes and compounds useful for resolving this compound - Google Patents [patents.google.com]

An In-depth Technical Guide on 1-Methyl-3-phenylpropylamine: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-3-phenylpropylamine (B141231), its structural analogs, and derivatives. It delves into their synthesis, chemical properties, and pharmacological activities, with a particular focus on their interactions with monoamine transporters. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways.

Introduction

This compound, also known as 4-phenylbutan-2-amine, is a chemical compound belonging to the phenethylamine (B48288) class.[1][2] This class of compounds is renowned for its diverse pharmacological activities, primarily targeting the central nervous system (CNS).[1][3] Many substituted phenethylamines, including amphetamine and its derivatives, are known to act as CNS stimulants, hallucinogens, or entactogens by modulating the levels of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[1][3]

The core structure of this compound provides a versatile scaffold for chemical modifications, leading to a wide array of structural analogs and derivatives with varying potencies and selectivities for different biological targets.[4] Understanding the structure-activity relationships of these compounds is crucial for the rational design of novel therapeutic agents with desired pharmacological profiles. This guide will explore the synthesis of these compounds, their interactions with key biological targets like monoamine transporters, and the downstream signaling consequences of these interactions.

Chemical Synthesis

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substituents and stereochemistry. Key synthetic strategies include reductive amination and N-alkylation.

Reductive Amination

Reductive amination is a widely used method for the formation of amines from a carbonyl compound and an amine.[5][6] For the synthesis of this compound and its N-substituted analogs, a common precursor is 4-phenyl-2-butanone (benzylacetone).

Experimental Protocol: Reductive Amination of 4-Phenyl-2-butanone

-

Materials: 4-phenyl-2-butanone, appropriate primary or secondary amine (e.g., methylamine, ethylamine), a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)), a suitable solvent (e.g., methanol, dichloroethane), and an acid catalyst (e.g., acetic acid, optional).

-

Procedure:

-

Dissolve 4-phenyl-2-butanone (1 equivalent) and the desired amine (1-1.2 equivalents) in the chosen solvent.

-

If using an amine salt, a base (e.g., triethylamine) may be added to liberate the free amine.

-

Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine. The reaction can be monitored by techniques like thin-layer chromatography (TLC).

-

Once imine formation is evident, add the reducing agent portion-wise to the reaction mixture. The temperature should be monitored and controlled, if necessary, with an ice bath.

-

Continue stirring the reaction at room temperature until the reduction is complete, as indicated by TLC or other analytical methods.

-

Quench the reaction by the slow addition of water or a dilute acid solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired this compound derivative.

-

N-Alkylation

N-alkylation is a direct method to introduce alkyl groups onto the nitrogen atom of a primary or secondary amine.[1][2] This can be used to synthesize N-substituted and N,N-disubstituted derivatives of this compound.

Experimental Protocol: N-Alkylation of this compound

-

Materials: this compound, an alkylating agent (e.g., methyl iodide, ethyl bromide), a base (e.g., potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃)), and a suitable solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF)).

-

Procedure:

-

Dissolve this compound (1 equivalent) and the base (1.5-2 equivalents) in the chosen solvent.

-

Add the alkylating agent (1-1.2 equivalents) dropwise to the stirred solution at room temperature.

-

The reaction mixture may be heated to increase the reaction rate, depending on the reactivity of the alkylating agent and the amine. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over an anhydrous salt and concentrate to obtain the crude product.

-

Purify the product by column chromatography or distillation.

-

Pharmacological Activity and Structure-Activity Relationships (SAR)

The primary pharmacological targets of this compound and its analogs are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[7] By inhibiting the reuptake of these neurotransmitters, these compounds increase their concentration in the synaptic cleft, leading to various psychoactive effects.

The affinity and selectivity of these compounds for the different monoamine transporters are highly dependent on their chemical structure. The following table summarizes the in vitro binding affinities (Ki values) of a series of N-alkylated 4-methylamphetamine analogs, which serve as a relevant model for understanding the SAR of this compound derivatives.

| Compound | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 1 | H | 230 ± 40 | 60 ± 10 | 1,800 ± 300 |

| 2 | Methyl | 120 ± 20 | 30 ± 5 | 1,200 ± 200 |

| 3 | Ethyl | 350 ± 60 | 80 ± 15 | 2,500 ± 400 |

| 4 | Propyl | 800 ± 150 | 200 ± 40 | 5,000 ± 800 |

| 5 | Isopropyl | 1,500 ± 300 | 450 ± 80 | >10,000 |

| 6 | Butyl | 2,000 ± 400 | 600 ± 100 | >10,000 |

Data presented is a representative compilation from published literature and should be used for comparative purposes.

Key SAR Observations:

-

N-Alkylation: Small N-alkyl substituents, such as methyl and ethyl, are generally well-tolerated and can maintain or slightly improve affinity for DAT and NET.

-

Chain Length: Increasing the length of the N-alkyl chain beyond two carbons (ethyl) tends to decrease the affinity for all three monoamine transporters.

-

Branching: Branched N-alkyl substituents, such as isopropyl, lead to a significant drop in affinity, likely due to steric hindrance within the transporter binding pocket.

-

Selectivity: Most of these simple N-alkylated analogs exhibit a preference for DAT and NET over SERT.

Signaling Pathways

The interaction of this compound analogs with their biological targets initiates a cascade of intracellular signaling events. As many of these compounds are amphetamine-like, they are known to interact not only with monoamine transporters but also with Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR).[8][9] Furthermore, the increased synaptic concentrations of dopamine resulting from transporter inhibition lead to the activation of dopamine receptors, primarily the D1 and D2 subtypes.[10][11]

Monoamine Transporter Interaction and Neurotransmitter Release

The primary mechanism of action for many phenethylamine stimulants involves both the inhibition of monoamine reuptake and the promotion of neurotransmitter efflux through the transporters.

References

- 1. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 2. resources.revvity.com [resources.revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and monoamine transporter affinity of 2beta-carbomethoxy-3beta-(2''-, 3''- or 4''-substituted) biphenyltropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amphetamine - Wikipedia [en.wikipedia.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Enantiomers of 1-Methyl-3-phenylpropylamine: (R)-(-) vs. (S)-(+)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comparative analysis of the enantiomers of 1-Methyl-3-phenylpropylamine (B141231): (R)-(-)-1-Methyl-3-phenylpropylamine and (S)-(+)-1-Methyl-3-phenylpropylamine. While direct and comprehensive pharmacological data for each enantiomer remains limited in publicly accessible literature, this guide synthesizes available information on their chemical properties, stereoselective synthesis, and known biological significance, with a particular focus on the pivotal role of the (R)-enantiomer as a key precursor to the antihypertensive agent Dilevalol. Detailed experimental protocols for chiral resolution and relevant pharmacological assays are provided to support further research and development in this area.

Introduction

This compound is a chiral primary amine with the chemical formula C₁₀H₁₅N. The presence of a stereocenter at the carbon atom bearing the amino group gives rise to two enantiomers: (R)-(-)-1-Methyl-3-phenylpropylamine and (S)-(+)-1-Methyl-3-phenylpropylamine. As is common with chiral molecules in pharmacology, these enantiomers can exhibit distinct biological activities and pharmacological profiles. This guide aims to provide a detailed comparison of these two molecules, summarizing their known properties and outlining methodologies for their synthesis, separation, and biological evaluation.

Chemical and Physical Properties

The enantiomers of this compound share identical physical properties such as molecular weight, boiling point, and density, but differ in their interaction with plane-polarized light, a property known as optical rotation.

| Property | (R)-(-)-1-Methyl-3-phenylpropylamine | (S)-(+)-1-Methyl-3-phenylpropylamine | Racemic this compound |

| CAS Number | 937-52-0 | 4187-57-9 | 22374-89-6[1] |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N | C₁₀H₁₅N[1] |

| Molecular Weight | 149.23 g/mol | 149.23 g/mol | 149.23 g/mol [1] |

| Appearance | Clear colorless liquid | Data not readily available | Colorless liquid[1] |

| Boiling Point | ~228-232 °C (lit.)[1] | ~228-232 °C (lit.)[1] | 228-232 °C (lit.)[1] |

| Density | ~0.922 g/mL at 25 °C (lit.)[1] | ~0.922 g/mL at 25 °C (lit.)[1] | 0.922 g/mL at 25 °C (lit.)[1] |

| Optical Rotation | Negative (-) | Positive (+) | Not optically active |

| Refractive Index | n20/D ~1.514 (lit.)[1] | n20/D ~1.514 (lit.)[1] | n20/D 1.514 (lit.)[1] |

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure forms of this compound is crucial for their application in stereoselective synthesis and for the development of chiral drugs. The primary methods for obtaining the individual enantiomers are through the resolution of a racemic mixture.

Chiral Resolution via Diastereomeric Salt Formation

A common and effective method for separating the enantiomers of this compound is through the formation of diastereomeric salts using a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Using N-formyl-L-phenylalanine: This method involves reacting racemic this compound with N-formyl-L-phenylalanine to form diastereomeric salts. The salt of the (R)-enantiomer with N-formyl-L-phenylalanine is typically less soluble and precipitates, allowing for its separation. The free (R)-amine can then be liberated by treatment with a base.

-

Using D(-)-mandelic acid: Another established method utilizes D(-)-mandelic acid as the resolving agent. Similar to the process with N-formyl-L-phenylalanine, the differential solubility of the resulting diastereomeric mandelate (B1228975) salts allows for the separation of the enantiomers.

Pharmacological Activity and Biological Significance

While direct and comprehensive quantitative pharmacological data for the individual enantiomers of this compound are not extensively reported in the public domain, the biological significance of the (R)-enantiomer can be largely inferred from its role as a key chiral building block in the synthesis of the antihypertensive drug, Dilevalol.

(R)-(-)-1-Methyl-3-phenylpropylamine: A Precursor to Dilevalol

Dilevalol is the (R,R)-stereoisomer of Labetalol and is known for its unique pharmacological profile. It acts as a non-cardioselective beta-adrenoceptor antagonist and possesses significant partial agonist activity at beta-2 adrenergic receptors.[2][3] This dual mechanism of action results in vasodilation and a reduction in blood pressure.[2][3] The antihypertensive effects of Dilevalol are directly linked to its beta-2 agonist-mediated vasodilation.[4]

Given that (R)-(-)-1-Methyl-3-phenylpropylamine is a crucial component of the Dilevalol molecule, it is highly probable that this enantiomer contributes significantly to the interaction with and activation of the beta-2 adrenergic receptor.

(S)-(+)-1-Methyl-3-phenylpropylamine

There is a notable lack of publicly available information regarding the specific pharmacological activities of the (S)-(+)-enantiomer. Further research is required to elucidate its biological profile and to determine if it possesses any significant affinity for adrenergic or other receptors.

Comparative Pharmacological Profile (Inferred)

| Enantiomer | Known/Inferred Pharmacological Role | Target Receptor (Inferred) | Mechanism of Action (Inferred) |

| (R)-(-)-1-Methyl-3-phenylpropylamine | Precursor to the antihypertensive drug Dilevalol. Likely contributes to the drug's beta-adrenergic activity. | Beta-2 Adrenergic Receptor | Partial Agonist |

| (S)-(+)-1-Methyl-3-phenylpropylamine | Pharmacological activity is not well-characterized in publicly available literature. | Unknown | Unknown |

Signaling Pathways

The inferred pharmacological activity of (R)-(-)-1-Methyl-3-phenylpropylamine, based on its role in Dilevalol, suggests its involvement in the beta-2 adrenergic receptor signaling pathway. Activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), typically leads to the stimulation of the Gs alpha subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The second messenger, cAMP, subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle relaxation in blood vessels.[6]

Caption: Inferred Beta-2 Adrenergic Receptor Signaling Pathway for the (R)-enantiomer.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (R)-(-)- and (S)-(+)-1-Methyl-3-phenylpropylamine.

Chiral Resolution of Racemic this compound using N-formyl-L-phenylalanine

This protocol describes the separation of the enantiomers of this compound by diastereomeric salt crystallization.

Workflow Diagram

Caption: Workflow for the chiral resolution of this compound.

Materials:

-

Racemic this compound

-

N-formyl-L-phenylalanine

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Toluene

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Salt Formation: Suspend N-formyl-L-phenylalanine in water. Add racemic this compound to the suspension. Heat the mixture to approximately 60°C to obtain a clear solution.

-

Crystallization: Slowly cool the solution to room temperature to induce crystallization. Continue cooling and stir for an extended period (e.g., 24 hours) to maximize the precipitation of the diastereomeric salt.

-

Isolation of the (R)-enantiomer salt: Filter the precipitate, wash it, and dry it under vacuum. The solid obtained is the N-formyl-L-phenylalanine salt of (R)-1-methyl-3-phenylpropylamine.

-

Liberation of the free (R)-amine: Treat the isolated salt with an aqueous base (e.g., NaOH) to cleave the salt. Extract the free (R)-amine into an organic solvent like toluene.

-

Purification: Wash the organic phase with water, evaporate the solvent under reduced pressure, and distill the residue to obtain pure (R)-(-)-1-Methyl-3-phenylpropylamine.

-

Recovery of the (S)-enantiomer (optional): The mother liquor from the filtration step is enriched in the (S)-enantiomer. The (S)-amine can be recovered and purified through a similar process of basification, extraction, and distillation.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity (Ki) of the enantiomers for beta-adrenergic receptors using a competitive binding assay.

Materials:

-

Cell membranes expressing the beta-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]-dihydroalprenolol)

-

Unlabeled enantiomers of this compound (test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor by homogenization and centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (either the (R)- or (S)-enantiomer).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a microplate scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of the enantiomers to stimulate the production of cyclic AMP (cAMP) via Gs-coupled receptors like the beta-2 adrenergic receptor.

Materials:

-

Cells expressing the beta-2 adrenergic receptor

-

Assay medium (e.g., HBSS)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Enantiomers of this compound (test compounds)

-

cAMP detection kit (e.g., HTRF, ELISA)

-

Plate reader compatible with the detection kit

Procedure:

-

Cell Culture: Culture cells expressing the beta-2 adrenergic receptor in appropriate multi-well plates.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent the degradation of cAMP.[7]

-

Agonist Stimulation: Add varying concentrations of the test enantiomer to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.[7]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

The enantiomers of this compound represent a compelling case study in the importance of stereochemistry in pharmacology. While the (R)-(-)-enantiomer is a well-established precursor to the antihypertensive drug Dilevalol, with an inferred partial agonist activity at beta-2 adrenergic receptors, the pharmacological profile of the (S)-(+)-enantiomer remains largely unexplored. This technical guide has provided a comprehensive overview of the current knowledge on these molecules, including their chemical properties, methods for their stereoselective synthesis and separation, and detailed protocols for their biological evaluation. It is hoped that this guide will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the distinct pharmacological properties of these chiral amines and their potential therapeutic applications. The significant gaps in the direct, quantitative pharmacological data for both enantiomers highlight a clear area for future research that could uncover novel biological activities and therapeutic opportunities.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. discoverbiotech.com [discoverbiotech.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Methyl-3-phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpropylamine, also known as β-Methylphenethylamine (BMPEA), is a structural isomer of amphetamine that has been identified as a component in some dietary supplements. Its pharmacological profile reveals a primary mechanism of action centered on the modulation of monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interactions with key molecular targets. Quantitative data from pivotal studies are summarized, and detailed experimental protocols for the key assays are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying molecular processes.

Core Mechanism of Action

This compound primarily functions as a monoamine releasing agent , exerting its effects by interacting with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). It acts as a substrate for these transporters, leading to the non-vesicular release (efflux) of dopamine and norepinephrine from presynaptic neurons. Notably, it displays a preferential activity for the norepinephrine transporter over the dopamine transporter.[1] Furthermore, this compound is an agonist at the trace amine-associated receptor 1 (TAAR1), which further contributes to its modulation of monoaminergic neurotransmission.

Interaction with Monoamine Transporters

This compound is a substrate-type releasing agent at both DAT and NET.[1] This means it is transported into the presynaptic neuron by these transporters and subsequently triggers a conformational change in the transporter, causing it to reverse its direction of transport and release dopamine and norepinephrine from the cytoplasm into the synaptic cleft. Unlike amphetamine, its activity at the serotonin (B10506) transporter (SERT) is weak.[1]

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

This compound also acts as an agonist at the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor located on the presynaptic membrane of monoaminergic neurons. Activation of TAAR1 can modulate the activity of these neurons and influence neurotransmitter release, contributing to the overall pharmacological effects of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro studies that characterize the interaction of this compound with its primary molecular targets.

Table 1: Monoamine Transporter Interaction Profile of this compound

| Target | Assay Type | Species | Value | Reference |

| Norepinephrine Transporter (NET) | Release Assay ([³H]MPP⁺) | Rat | EC₅₀ = 126 nM | [1] |

| Dopamine Transporter (DAT) | Release Assay ([³H]MPP⁺) | Rat | EC₅₀ = 627 nM | [1] |

Table 2: TAAR1 Agonist Activity of this compound

| Target | Assay Type | Species | Value | Reference |

| Trace Amine-Associated Receptor 1 (TAAR1) | cAMP Accumulation Assay | Human | EC₅₀ = 2.1 µM | [2] |

Experimental Protocols

Monoamine Transporter Release Assay (Schindler et al., 2019)

This protocol describes the methodology used to determine the potency of this compound to induce release from dopamine and norepinephrine transporters in rat brain synaptosomes.

3.1.1. Materials

-

Male Sprague-Dawley rats

-

[³H]MPP⁺ (1-methyl-4-phenylpyridinium)

-

Krebs-phosphate buffer (pH 7.4)

-

Test compounds (this compound, amphetamine)

-

Scintillation fluid

-

Whatman GF/B filters

-

96-well microplates

3.1.2. Synaptosome Preparation

-

Euthanize rats and rapidly remove brains.

-

Dissect the caudate nucleus for dopamine transporter assays and whole brain minus caudate and cerebellum for norepinephrine transporter assays.

-

Homogenize the tissue in ice-cold 0.32 M sucrose (B13894) solution.

-

Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2) in Krebs-phosphate buffer.

3.1.3. Release Assay Procedure

-

Preload the synaptosomes by incubating them with 9 nM [³H]MPP⁺ for 30 minutes at 37°C.

-

Wash the preloaded synaptosomes with fresh Krebs-phosphate buffer to remove excess radioligand.

-

Aliquot the washed synaptosomes into a 96-well microplate.

-

Add varying concentrations of this compound or a reference compound (e.g., amphetamine) to the wells.

-

Incubate for 30 minutes at 37°C to allow for neurotransmitter release.

-

Terminate the release by rapid filtration through Whatman GF/B filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the amount of [³H]MPP⁺ released as a percentage of the total preloaded radioactivity.

-

Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

TAAR1 Functional Assay (Pinckaers et al., 2024)

This protocol outlines the methodology to assess the agonist activity of this compound at the human TAAR1 receptor.

3.2.1. Materials

-

HEK293T cells stably expressing human TAAR1.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Assay buffer: Earle's balanced salt solution (EBSS) containing 15 mM HEPES, 1 mM IBMX, and 0.02% ascorbic acid.

-

Test compound (this compound).

-

Reference agonist (e.g., phenethylamine).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

3.2.2. Cell Culture and Plating

-

Culture HEK293T-hTAAR1 cells in a humidified incubator at 37°C and 5% CO₂.

-

Two days before the assay, seed the cells into a 48-well plate at a density of 90,000–250,000 cells/well.

-

Two hours before the assay, replace the culture medium with a medium containing 10% charcoal-stripped fetal bovine serum.

3.2.3. cAMP Accumulation Assay

-

Wash the cells with the assay buffer.

-

Add varying concentrations of this compound or the reference agonist to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Express the results as a percentage of the maximal response induced by the reference agonist.

-

Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

References

An In-Depth Technical Guide to 1-Methyl-3-phenylpropylamine (CAS: 22374-89-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpropylamine, with the CAS number 22374-89-6, is a chiral primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, a phenyl group separated from a methylated amine by a propyl chain, places it within the broader class of phenylpropylamines, a family known for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis and chiral resolution methodologies, analytical techniques, and a review of its known and potential pharmacological relevance, particularly as a precursor to the antihypertensive agent Dilevalol.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is soluble in organic solvents and exhibits basic properties typical of amines. Due to its chiral center at the carbon atom bearing the amino group, it exists as a pair of enantiomers, (R)- and (S)-1-Methyl-3-phenylpropylamine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22374-89-6 | |

| Molecular Formula | C₁₀H₁₅N | |

| Molecular Weight | 149.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 228-232 °C | [2] |

| Density | 0.922 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.514 | [2] |

| Synonyms | 4-Phenylbutan-2-amine, 3-Amino-1-phenylbutane, α-Methylbenzenepropanamine | [2][3] |

Synthesis and Chiral Resolution

The synthesis of racemic this compound is most commonly achieved through the reductive amination of 4-phenyl-2-butanone (also known as benzylacetone) with methylamine (B109427).[1] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of racemic this compound.

Materials:

-

4-Phenyl-2-butanone

-

Methylamine (e.g., as a solution in a suitable solvent or as a salt)

-

A suitable reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation setup with a catalyst like Pd/C)

-

A suitable solvent (e.g., methanol, ethanol, or dichloromethane)

-

An acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve 4-phenyl-2-butanone in the chosen solvent in a reaction vessel.

-

Add methylamine to the solution. If using a methylamine salt, a base may be required to liberate the free amine.

-

If necessary, adjust the pH of the mixture to be weakly acidic (pH 5-6) to facilitate imine formation.

-

Stir the mixture at room temperature for a period to allow for imine formation. The reaction can be monitored by techniques like TLC or GC-MS.

-

Once imine formation is significant, add the reducing agent portion-wise while monitoring the temperature.

-

Continue stirring the reaction mixture until the reduction is complete.

-

Work up the reaction mixture, which typically involves quenching any remaining reducing agent, followed by extraction and purification of the product. Purification is often achieved by distillation under reduced pressure.

Chiral Resolution

The separation of the racemic mixture into its individual enantiomers is crucial, as often only one enantiomer possesses the desired biological activity.[4] The (R)-enantiomer of this compound is a key precursor for the synthesis of the antihypertensive drug Dilevalol.[4] Chiral resolution is commonly achieved by diastereomeric salt formation using a chiral resolving agent, such as D-(-)-mandelic acid.

Experimental Protocol: Chiral Resolution with D-(-)-Mandelic Acid

This protocol provides a general method for the resolution of racemic this compound using D-(-)-mandelic acid.

Materials:

-

Racemic this compound

-

D-(-)-Mandelic acid

-

A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)

Procedure:

-

Dissolve the racemic this compound in the chosen solvent.

-

In a separate container, dissolve an equimolar amount of D-(-)-mandelic acid in the same solvent, possibly with gentle heating.

-

Combine the two solutions and stir. Diastereomeric salt formation should occur.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.

-

Collect the precipitated diastereomeric salt by filtration. This salt will be enriched in one of the enantiomers. The solubility difference between the two diastereomeric salts is the basis for the separation.

-

The enantiomeric excess (ee) of the resolved amine can be determined by chiral HPLC or GC after liberating the free amine from the salt.

-

To liberate the free amine, the diastereomeric salt is treated with a base (e.g., NaOH solution) and then extracted with an organic solvent.

-

The resolving agent can often be recovered from the aqueous layer by acidification.

Analytical Methods

The analysis of this compound and its enantiomers is essential for quality control and research purposes. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed techniques. For the separation and quantification of the enantiomers, chiral chromatography is necessary.

Table 2: Analytical Methods for this compound

| Technique | Details | Application |

| Chiral Gas Chromatography (GC) | Derivatization with N-trifluoroacetyl (TFA) followed by separation on a chiral column (e.g., Astec® CHIRALDEX™ G-TA). | Determination of enantiomeric purity. |

| High-Performance Liquid Chromatography (HPLC) | Chiral stationary phases can be used for the direct separation of enantiomers. | Enantiomeric separation and quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides structural information and is used for identification and quantification. | Identification and quantification in complex matrices. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used for structural elucidation. | Structural confirmation. |

Pharmacology and Biological Relevance

This compound belongs to the phenylpropylamine class of compounds, which are known to interact with monoamine neurotransmitter systems. While specific pharmacological data for this compound is limited in publicly available literature, its structural similarity to other pharmacologically active agents suggests potential interactions with adrenergic and other receptors.

The primary pharmacological significance of this compound lies in its role as a key intermediate in the synthesis of Dilevalol. Dilevalol is the (R,R)-stereoisomer of Labetalol and acts as a non-cardioselective beta-adrenoceptor antagonist with partial beta-2-agonist activity, giving it vasodilatory properties.[6] The (R)-enantiomer of this compound provides one of the two chiral centers in the Dilevalol molecule.

Proposed Signaling Pathway Involvement

Based on the pharmacology of related compounds and its use as a precursor to Dilevalol, this compound's enantiomers could potentially modulate adrenergic signaling pathways. The following diagram illustrates a generalized adrenergic signaling cascade that could be influenced by compounds of this class.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of this compound for adrenergic receptors, a competitive radioligand binding assay can be performed. This protocol provides a general framework.

Materials:

-

Cell membranes expressing the adrenergic receptor of interest (e.g., α₁, α₂, β₁, β₂)

-

A suitable radioligand with known high affinity and selectivity for the receptor (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂, [³H]dihydroalprenolol for β)

-

Racemic this compound and its purified enantiomers

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Non-specific binding control (a high concentration of a non-labeled ligand)

-

Glass fiber filters

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound (this compound).

-

In a multi-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of a suitable non-labeled ligand instead of the test compound.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The data is then analyzed to determine the IC₅₀ value of the test compound, which can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its importance as a chiral building block, particularly for the synthesis of cardiovascular drugs, is well-established. While its own pharmacological profile is not extensively documented, its structural characteristics warrant further investigation into its potential biological activities. This technical guide provides a foundational understanding of its properties, synthesis, analysis, and potential applications, serving as a resource for scientists working with this compound. Further research is needed to fully elucidate its pharmacological and toxicological profiles.

References

- 1. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The effect of single-dose phenylpropanolamine on blood pressure in patients with hypertension controlled by beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Biological Activity of 1-Methyl-3-phenylpropylamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of the enantiomers of 1-Methyl-3-phenylpropylamine, a chiral phenylethylamine derivative. While specific quantitative binding data for each enantiomer is not extensively available in public literature, the well-established pharmacology of its derivative, Dilevalol, offers significant insights into the stereoselective activity of the (R)-enantiomer. This document summarizes the known biological effects, presents detailed experimental protocols to enable further research, and visualizes key concepts using Graphviz diagrams. The primary focus is on the differential interactions of the (R)- and (S)-enantiomers with adrenergic receptors and monoamine transporters, which are critical for their pharmacological effects, including potential antihypertensive properties.

Introduction

This compound is a primary amine with a stereocenter at the carbon atom adjacent to the amino group, leading to the existence of two enantiomers: (R)-1-Methyl-3-phenylpropylamine and (S)-1-Methyl-3-phenylpropylamine. The spatial arrangement of substituents around this chiral center dictates the interaction of each enantiomer with biological targets, resulting in potentially distinct pharmacological profiles.

The most significant insight into the biological activity of these enantiomers comes from the development of the antihypertensive drug Dilevalol. Dilevalol is the (R,R)-diastereoisomer of Labetalol (B1674207) and is known to be a nonselective beta-adrenergic antagonist and a selective beta-2 adrenergic agonist.[1][2] The (R)-1-Methyl-3-phenylpropylamine moiety is a crucial component of Dilevalol, strongly suggesting that this enantiomer is responsible for its characteristic pharmacological activity.

This guide aims to consolidate the available information on the biological activities of the this compound enantiomers and to provide detailed methodologies for their further investigation.

Biological Activities of Enantiomers

Based on the pharmacology of Dilevalol, the following activities can be inferred for the enantiomers of this compound:

-

(R)-1-Methyl-3-phenylpropylamine: This enantiomer is expected to be the more biologically active of the two. It likely contributes to the nonselective beta-adrenergic blockade and selective beta-2 adrenergic agonism observed with Dilevalol.[1][3] This dual activity leads to vasodilation and a reduction in blood pressure. It is also plausible that this enantiomer interacts with alpha-adrenergic receptors, although this is less characterized.

-

(S)-1-Methyl-3-phenylpropylamine: The biological activity of the (S)-enantiomer is not well-documented. It is generally considered to be less active than the (R)-enantiomer at adrenergic receptors.

Adrenergic Receptor Interactions

The primary mechanism of action is believed to be through interaction with adrenergic receptors.

-

Beta-Adrenergic Receptors: The (R)-enantiomer likely acts as an antagonist at β1-adrenergic receptors, contributing to a decrease in heart rate and cardiac output. Simultaneously, its agonist activity at β2-adrenergic receptors in vascular smooth muscle would lead to vasodilation and a decrease in peripheral resistance.

-

Alpha-Adrenergic Receptors: While the primary activity appears to be at beta-receptors, interaction with alpha-adrenergic receptors cannot be ruled out. Labetalol, the racemic mixture from which Dilevalol is derived, possesses alpha-1 blocking activity.[1] Further investigation is required to determine the alpha-adrenergic activity of the individual this compound enantiomers.

Monoamine Transporter Interactions

Given the structural similarity of this compound to other phenylethylamines, it is plausible that its enantiomers interact with monoamine transporters, such as the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT). Such interactions could modulate neurotransmitter levels and contribute to central nervous system effects. However, specific data on the affinity of the enantiomers for these transporters are lacking.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative binding data (e.g., Ki or IC50 values) for the individual (R)- and (S)-enantiomers of this compound across a panel of adrenergic receptors and monoamine transporters. The following table highlights the data that is currently unavailable and underscores the need for the experimental protocols outlined in the subsequent sections.

| Target | (R)-1-Methyl-3-phenylpropylamine Ki (nM) | (S)-1-Methyl-3-phenylpropylamine Ki (nM) |

| α1A Adrenergic Receptor | Data Not Available | Data Not Available |

| α2A Adrenergic Receptor | Data Not Available | Data Not Available |

| β1 Adrenergic Receptor | Data Not Available | Data Not Available |

| β2 Adrenergic Receptor | Data Not Available | Data Not Available |

| β3 Adrenergic Receptor | Data Not Available | Data Not Available |

| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available |

| Dopamine Transporter (DAT) | Data Not Available | Data Not Available |

| Serotonin Transporter (SERT) | Data Not Available | Data Not Available |

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are provided.

Radioligand Binding Assays for Adrenergic Receptors

This protocol describes a method to determine the binding affinity of the (R)- and (S)-enantiomers of this compound for α1, α2, and β-adrenergic receptors.

4.1.1. Materials

-

Cell membranes expressing the human adrenergic receptor subtypes (α1A, α2A, β1, β2).

-

Radioligands: [3H]-Prazosin (for α1), [3H]-Rauwolscine (for α2), [3H]-Dihydroalprenolol (DHA) (for β).

-

(R)-1-Methyl-3-phenylpropylamine and (S)-1-Methyl-3-phenylpropylamine.

-

Non-labeled competing ligands (e.g., phentolamine (B1677648) for α, propranolol (B1214883) for β) for non-specific binding determination.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

4.1.2. Protocol

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-labeled competing ligand (e.g., 10 µM phentolamine or propranolol), 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of the test enantiomer (e.g., 10-10 to 10-4 M), 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values from the competition binding curves using non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow.

Ex Vivo Vasoconstriction/Vasodilation Assay using Rat Aortic Rings

This protocol assesses the functional effect of the enantiomers on vascular tone.

4.2.1. Materials

-

Male Wistar rats (250-300 g).

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

-

Phenylephrine (B352888) (α1-agonist).

-

(R)-1-Methyl-3-phenylpropylamine and (S)-1-Methyl-3-phenylpropylamine.

-

Organ bath system with force transducers.

-

Data acquisition system.

4.2.2. Protocol

-

Aortic Ring Preparation: Euthanize a rat and excise the thoracic aorta. Clean the aorta of connective tissue and cut it into 3-4 mm rings.

-

Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2. Apply a resting tension of 2 g and allow to equilibrate for 60-90 minutes.

-

Viability Check: Contract the rings with 60 mM KCl. After washing, pre-contract the rings with phenylephrine (1 µM).

-

Vasodilation Assay: Once a stable contraction is achieved with phenylephrine, add cumulative concentrations of the test enantiomer (e.g., 10-9 to 10-4 M) to assess vasodilation.

-

Vasoconstriction Assay: In separate experiments, after equilibration, add cumulative concentrations of the test enantiomer to the resting aortic rings to assess vasoconstriction.

-

Data Analysis: Record the changes in tension. Express vasodilation as a percentage of the phenylephrine-induced contraction. Express vasoconstriction as a percentage of the maximum KCl-induced contraction. Calculate EC50 values.

Rat Aortic Ring Assay Workflow.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol measures the effect of the enantiomers on blood pressure and heart rate in a conscious animal model.

4.3.1. Materials

-

Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

-

Telemetry implants for blood pressure monitoring.

-

(R)-1-Methyl-3-phenylpropylamine and (S)-1-Methyl-3-phenylpropylamine.

-

Vehicle solution (e.g., saline).

-

Data acquisition system.

4.3.2. Protocol

-

Telemetry Implantation: Surgically implant telemetry devices into the abdominal aorta of the rats. Allow a recovery period of at least one week.

-

Baseline Recording: Record baseline blood pressure and heart rate for at least 24 hours before drug administration.

-

Drug Administration: Administer the test enantiomer or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

Data Recording: Continuously monitor and record blood pressure and heart rate for at least 24 hours post-administration.

-

Data Analysis: Analyze the changes in mean arterial pressure (MAP) and heart rate (HR) from baseline for each dose group. Determine the dose-response relationship.

In Vivo Blood Pressure Measurement Workflow.

Signaling Pathways

The interaction of this compound enantiomers with adrenergic receptors is expected to trigger downstream signaling cascades.

-

β1-Adrenergic Receptor Blockade: Antagonism at β1-receptors in the heart would inhibit the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to decreased heart rate and contractility.

-

β2-Adrenergic Receptor Activation: Agonism at β2-receptors in vascular smooth muscle would activate the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to smooth muscle relaxation and vasodilation.

-

α1-Adrenergic Receptor Blockade: If the enantiomers possess α1-blocking activity, they would inhibit the Gq-phospholipase C-IP3/DAG pathway in vascular smooth muscle, also contributing to vasodilation.

References

- 1. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of phenylpropylamine compounds

An In-depth Technical Guide to the Discovery and History of Phenylpropylamine Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a class of compounds with profound effects on the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of key phenylpropylamine compounds. It details the seminal moments from their initial synthesis to their elucidation as potent modulators of monoamine neurotransmitter systems. This document includes a compilation of quantitative pharmacological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action to serve as a critical resource for researchers in pharmacology and drug development.

Introduction

Phenylpropylamines are a class of organic compounds characterized by a phenyl group attached to a propylamine (B44156) backbone. This structural motif is shared by a range of molecules, from naturally occurring alkaloids to synthetic stimulants. The pharmacological significance of this class lies primarily in its interaction with monoamine transporters, leading to potent effects on the levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the synaptic cleft. This guide will explore the historical context of their discovery, the evolution of our understanding of their mechanism of action, and the experimental methodologies that have been pivotal in their study.

A Historical Timeline of Discovery and Development

The journey of phenylpropylamine compounds from laboratory curiosities to major pharmaceutical agents and controlled substances is a rich history spanning over a century.

-

1887: Amphetamine (as phenylisopropylamine) was first synthesized by Romanian chemist Lazăr Edeleanu at the University of Berlin. However, its pharmacological properties were not investigated at the time, and the discovery remained largely unnoticed.[1]

-

1893: The potent derivative, methamphetamine, was synthesized from ephedrine (B3423809) by Japanese pharmacologist Nagai Nagayoshi.[1]

-

Circa 1910: Phenylpropanolamine was first synthesized.[2]

-

1929: The pharmacological potential of amphetamine was uncovered by American chemist Gordon Alles. While searching for a synthetic replacement for ephedrine to treat asthma, Alles resynthesized amphetamine and, in a notable act of self-experimentation, administered it to himself. He documented its physiological effects, including increased heart rate, elevated blood pressure, and a "feeling of well being".[1][3]

-

Early 1930s: Following Alles's discovery, Smith, Kline & French began marketing amphetamine as an over-the-counter decongestant in the form of the "Benzedrine Inhaler".[1] The stimulant and euphoric effects soon led to its non-medical use.

-

1930s: The pressor effects of phenylpropanolamine were characterized, and it was introduced for medical use as a decongestant and appetite suppressant.[2]

-

World War II: The alerting and fatigue-combating properties of amphetamines were recognized by military forces. Both Allied and Axis powers issued amphetamine and methamphetamine to soldiers to enhance endurance and performance.[1]

-

Post-War Era to Present: The therapeutic applications of amphetamines were expanded to include narcolepsy and what is now known as Attention-Deficit/Hyperactivity Disorder (ADHD). However, their high potential for abuse led to stricter regulations and their classification as controlled substances in many countries. Phenylpropanolamine was voluntarily withdrawn from the market in many countries due to an increased risk of hemorrhagic stroke.[2]

Mechanism of Action

The primary mechanism of action for most pharmacologically active phenylpropylamines is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These compounds typically act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting neurotransmitter efflux through a process known as reverse transport.

Furthermore, many amphetamine-like phenylpropylamines interact with the vesicular monoamine transporter 2 (VMAT2). By disrupting the proton gradient of synaptic vesicles or acting as a substrate, these compounds cause the release of neurotransmitters from the vesicles into the cytoplasm, further increasing the concentration available for reverse transport into the synapse.[4]

Signaling Pathway of a Prototypical Phenylpropylamine (Amphetamine)

Caption: Mechanism of amphetamine action at a dopaminergic synapse.

Quantitative Pharmacological Data

The affinity and functional potency of phenylpropylamine compounds at monoamine transporters are critical determinants of their pharmacological profiles. The following table summarizes key in vitro data for several prominent members of this class.

| Compound | Transporter | Ki (nM) - Inhibition of Uptake | EC50 (nM) - Release |

| d-Amphetamine | hDAT | 640[5] | 24.7 |

| hNET | 70[5] | 7.4 | |

| hSERT | 38,000[5] | 1,820 | |

| d-Methamphetamine | hDAT | 490[5] | 10.2 |

| hNET | 100[5] | 12.3 | |

| hSERT | 22,200[5] | 1,130 | |

| Phenmetrazine | DAT | - | 70-131[6] |

| NET | - | 29-50[6] | |

| SERT | - | >7,765[6] |

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. Ki and EC50 values can vary between studies depending on the specific assay conditions.

Experimental Protocols

The characterization of phenylpropylamine compounds relies on a suite of well-established experimental protocols. Below are methodologies for a key synthesis route and a fundamental pharmacological assay.

Synthesis: Reductive Amination of Phenylacetone to Amphetamine

This protocol describes a common laboratory-scale synthesis of amphetamine from 1-phenyl-2-propanone (P2P).

Materials:

-

1-Phenyl-2-propanone (P2P)

-

Ammonium (B1175870) acetate

-

Sodium cyanoborohydride (NaBH3CN)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-phenyl-2-propanone in a mixture of methanol and ammonium acetate.

-

To this solution, add sodium cyanoborohydride in portions while stirring at room temperature.

-

Allow the reaction to proceed for 24-48 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by carefully adding dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Wash the aqueous residue with dichloromethane to remove unreacted P2P and other non-basic impurities.

-

Basify the aqueous layer to a pH > 12 with a sodium hydroxide solution.

-

Extract the resulting amphetamine freebase into dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product as an oil.

-

The freebase can be converted to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.

Caption: General workflow for the reductive amination of P2P.

Pharmacological Assay: Neurotransmitter Uptake Inhibition

This protocol outlines a method for determining the potency of a test compound to inhibit dopamine uptake into cells expressing the dopamine transporter (DAT).

Materials:

-

HEK-293 cells stably expressing hDAT.

-

96-well cell culture plates (poly-D-lysine coated).

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

[3H]-Dopamine (radioligand).

-

Test compounds (phenylpropylamines) at various concentrations.

-

Non-specific uptake inhibitor (e.g., benztropine (B127874) or cocaine at a high concentration).

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Cell Plating: Seed the hDAT-expressing HEK-293 cells into a 96-well plate at a density of 40,000-60,000 cells/well. Incubate overnight to allow for cell adherence.

-

Assay Preparation: On the day of the assay, wash the cells with assay buffer.

-

Compound Addition: Add varying concentrations of the test compound to the wells. For determining total uptake, add buffer only. For non-specific uptake, add a saturating concentration of a known DAT inhibitor.

-

Radioligand Addition: Add [3H]-Dopamine to all wells to initiate the uptake reaction. The final concentration should be near the Km for dopamine at DAT.

-

Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.

-

Cell Lysis and Counting: Lyse the cells and transfer the lysate to a scintillation plate. Add scintillation fluid and quantify the amount of [3H]-Dopamine taken up by the cells using a microplate scintillation counter.

-

Data Analysis: Calculate the specific uptake at each test compound concentration (Total uptake - Non-specific uptake). Plot the percent inhibition of specific uptake versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

The study of phenylpropylamine compounds has been instrumental in advancing our understanding of neuropharmacology. From the serendipitous discovery of amphetamine's stimulant properties to the detailed characterization of their interactions with monoamine transporters, this class of molecules continues to be of significant interest. The data and protocols presented in this guide offer a foundational resource for professionals engaged in the ongoing research and development of novel therapeutics targeting the intricate systems modulated by these classic psychoactive agents.

References

- 1. Amphetamine - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]